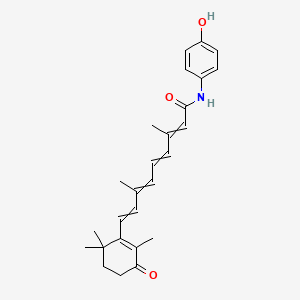
(2Z,4E,6Z,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
4-Oxofenretinide is synthesized from fenretinide through the induction of cytochrome P450 26A1 (CYP26A1) enzyme . The synthetic route involves the oxidation of fenretinide at the 4-position of the cyclohexene ring to form 4-oxofenretinide . The reaction conditions typically involve the use of mass spectrometry to identify the metabolite in cell extracts and plasma .
Chemical Reactions Analysis
4-Oxofenretinide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its formation from fenretinide.
Apoptosis Induction: 4-Oxofenretinide induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Cell Cycle Arrest: It causes a marked accumulation of cells in the G2-M phase of the cell cycle.
Common reagents and conditions used in these reactions include the use of CYP26A1 enzyme for oxidation and various cell lines for studying apoptosis and cell cycle arrest . The major products formed from these reactions are apoptotic cancer cells and cells arrested in the G2-M phase .
Scientific Research Applications
4-Oxofenretinide has several scientific research applications, particularly in the fields of:
Cancer Research: It has shown effectiveness in inducing cell growth inhibition in ovarian, breast, and neuroblastoma tumor cell lines.
Chemoprevention: As a metabolite of fenretinide, 4-oxofenretinide has potential use in preventing the development of certain cancers.
Apoptosis Studies: It is used to study the mechanisms of apoptosis induction in cancer cells, particularly through the activation of caspase-3 and caspase-9.
Mechanism of Action
4-Oxofenretinide exerts its effects primarily through the induction of apoptosis and cell cycle arrest. It activates caspase-3 and caspase-9, leading to programmed cell death in cancer cells . Additionally, it causes a marked accumulation of cells in the G2-M phase of the cell cycle by reducing the expression of regulatory proteins such as cyclin-dependent kinase 1 and cdc25c . The compound also increases reactive oxygen species generation and ceramide levels by de novo synthesis .
Comparison with Similar Compounds
4-Oxofenretinide is unique compared to other similar compounds due to its higher effectiveness in inducing cell growth inhibition and apoptosis. Similar compounds include:
Fenretinide: The parent compound, which is less effective in inducing cell cycle arrest and apoptosis compared to 4-oxofenretinide.
All-trans Retinoic Acid: Another retinoid with different mechanisms of action and lower effectiveness in certain cancer cell lines.
4-Oxofenretinide stands out due to its ability to act independently of nuclear retinoid receptors and its effectiveness in both fenretinide-sensitive and fenretinide-resistant cells .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOGZATHCUFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15157166.png)
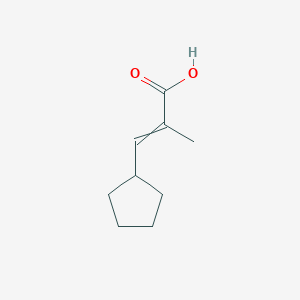
![5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B15157182.png)
![3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid](/img/structure/B15157190.png)
![5-Acetamido-2-{[5-acetamido-4-hydroxy-6-(4-nitrophenoxy)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]methoxy}-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15157197.png)

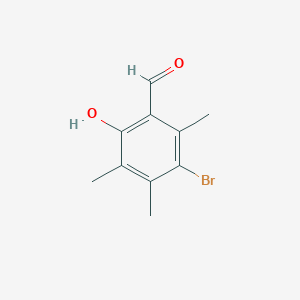
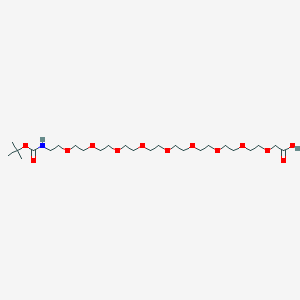
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B15157218.png)
![[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid](/img/structure/B15157228.png)
![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)
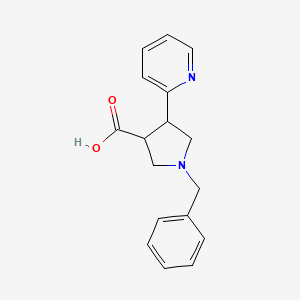
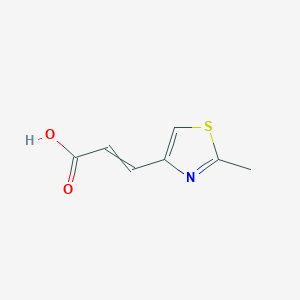
azanium](/img/structure/B15157259.png)
